molecular formula C10H11ClO B3252729 3-(2-Chlorophenyl)butan-2-one CAS No. 21905-96-4

3-(2-Chlorophenyl)butan-2-one

Cat. No.: B3252729
CAS No.: 21905-96-4
M. Wt: 182.64 g/mol
InChI Key: PMCFAPYEQWUIEF-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: One common method for synthesizing 3-(2-Chlorophenyl)butan-2-one involves the Friedel-Crafts acylation reaction. In this process, 2-chlorobenzene is reacted with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products.

  • Grignard Reaction: Another approach involves the Grignard reaction, where 2-chlorobenzene is first converted to a Grignard reagent (phenylmagnesium chloride) by reacting with magnesium in anhydrous ether. The Grignard reagent is then reacted with butanone to form the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale versions of the above methods, with optimized reaction conditions to maximize yield and minimize waste. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various derivatives, such as carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

  • Substitution: Substitution reactions at the chlorine atom can lead to the formation of different chlorinated compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: 3-(2-Chlorophenyl)butanoic acid

  • Reduction: 3-(2-Chlorophenyl)butan-2-ol

  • Substitution: Various chlorinated derivatives

Scientific Research Applications

3-(2-Chlorophenyl)butan-2-one has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

3-(2-Chlorophenyl)butan-2-one is similar to other chlorinated ketones, such as 3-(2-chlorophenyl)propionic acid and 3-chlorophenol. its unique structure and reactivity set it apart from these compounds. For instance, the presence of the butan-2-one moiety provides additional versatility in chemical reactions compared to simpler chlorinated phenols.

Comparison with Similar Compounds

  • 3-(2-Chlorophenyl)propionic acid

  • 3-Chlorophenol

  • 3-(2-Chlorophenyl)butan-2-ol

  • 3-(2-Chlorophenyl)butanoic acid

Properties

IUPAC Name

3-(2-chlorophenyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-7(8(2)12)9-5-3-4-6-10(9)11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCFAPYEQWUIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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